Product packaging for 4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one(Cat. No.:)

4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one

Cat. No.: B11724605
M. Wt: 236.26 g/mol
InChI Key: DPZIOGVAJXVGGL-UHFFFAOYSA-N
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Description

4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one, provided with CAS RN 19039-94-2, is a synthetic organic compound characterized as an α,β-unsaturated carbonyl compound. It features a (3E)-configuration and has a molecular formula of C13H16O4 and an average molecular mass of 236.27 g/mol . The compound belongs to a class of molecules known for displaying diverse biological activities, including antitumor and antimicrobial properties . Its core structure, which incorporates a 3,4,5-trimethoxyphenyl ring, is of significant interest in medicinal chemistry. This trimethoxyphenyl motif is a recognized pharmacophore in anticancer agent design, frequently explored in the development of compounds such as chalcones and other tubulin polymerization inhibitors . Researchers value this compound as a key chemical synthon or building block for further synthetic elaboration. It can be synthesized via a Claisen-Schmidt condensation reaction between 3,4,5-trimethoxybenzaldehyde and acetone, yielding a white to colorless crystalline solid . The crystal structure of this compound has been determined, revealing how molecular interactions like C-H···O hydrogen bonds and C-H···π interactions stabilize its crystalline form . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Handle with care, referring to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O4 B11724605 4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

4-(3,4,5-trimethoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C13H16O4/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3/h5-8H,1-4H3

InChI Key

DPZIOGVAJXVGGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

Structural Classification and Significance Within α,β Unsaturated Carbonyl Compounds

4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one belongs to the class of α,β-unsaturated carbonyl compounds, a group of organic molecules characterized by a carbonyl group conjugated with a carbon-carbon double bond. This structural arrangement results in a reactive system that is a key feature of many biologically active molecules. More specifically, it is classified as a chalcone (B49325) analogue. Chalcones are open-chain flavonoids that consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

The significance of this structural class lies in its prevalence in natural products and its versatile biological activity. The conjugated system allows for Michael-type additions, which is a mechanism by which these compounds can interact with biological nucleophiles, such as cysteine residues in proteins, leading to a modulation of their function.

Research Context and Rationale for Investigating 4 3,4,5 Trimethoxyphenyl but 3 En 2 One

Established Reaction Pathways for this compound Synthesis

The synthesis of this compound is most commonly achieved through well-established condensation reactions, which are valued for their efficiency and simplicity. Subsequent purification is critical to obtaining the compound in high purity.

The primary method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and a ketone. nih.govnih.gov In this specific synthesis, 3,4,5-trimethoxybenzaldehyde is reacted with acetone. The reaction is typically catalyzed by a base such as sodium hydroxide (NaOH) in a protic solvent like ethanol. nih.gov The base deprotonates the α-carbon of acetone, forming an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of 3,4,5-trimethoxybenzaldehyde, leading to an aldol addition product, which subsequently dehydrates to yield the final α,β-unsaturated ketone product, this compound.

Table 1: Representative Reaction Conditions for Claisen-Schmidt Condensation
Reactant AReactant BCatalystSolventTypical YieldReference
3,4,5-TrimethoxybenzaldehydeAcetoneSodium Hydroxide (NaOH)Ethanol/WaterModerate to Good nih.gov

Following synthesis, the crude product requires purification to remove unreacted starting materials and byproducts. The two most effective and commonly employed techniques are column chromatography and recrystallization. illinois.eduresearchgate.net

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. For the purification of this compound, silica gel is typically used as the stationary phase. prepchem.comrochester.eduorgsyn.org The crude product is dissolved in a minimal amount of solvent and loaded onto the column. A solvent system, or eluent, is then passed through the column to separate the components. A common eluent system for this compound is a mixture of a non-polar solvent like dichloromethane and a more polar solvent like ethyl acetate. prepchem.com

Recrystallization: This is a purification technique for solids, which involves dissolving the crude material in a suitable hot solvent and allowing it to cool slowly. illinois.edu As the solution cools, the solubility of the compound decreases, and it forms pure crystals, leaving impurities behind in the solvent. The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. A combination of solvents like chloroform and methanol has been used effectively for crystallizing similar chalcones. nih.gov

Table 2: Common Purification Techniques
TechniqueStationary/Mobile Phase or SolventKey PrincipleReference
Flash Column ChromatographyStationary: Silica Gel; Mobile: Dichloromethane/Ethyl AcetateDifferential adsorption of components. prepchem.comrochester.edu
RecrystallizationSolvent System: Chloroform-MethanolDifferential solubility at varying temperatures. nih.gov

Derivatization Strategies and Analog Synthesis Based on the this compound Scaffold

The this compound structure serves as a versatile scaffold for chemical modification to produce a wide array of derivatives and analogs. greyhoundchrom.com These modifications can target either the reactive but-3-en-2-one (B6265698) moiety or the trimethoxyphenyl ring, leading to compounds with diverse chemical properties.

The α,β-unsaturated carbonyl system in the but-3-en-2-one moiety is a key site for chemical transformations. This functional group is susceptible to both nucleophilic attack at the carbonyl carbon and conjugate (Michael) addition at the β-carbon. This reactivity is exploited to synthesize various heterocyclic compounds. For instance, reaction with hydrazine derivatives can lead to the formation of pyrazolines, a class of five-membered heterocyclic compounds. unisi.it The double bond can also undergo cycloaddition reactions or be reduced to yield the corresponding saturated ketone, dihydrochalcone. ekb.eg

The 3,4,5-trimethoxyphenyl ring is a critical component of the scaffold, and its electronic properties significantly influence the reactivity of the entire molecule. The three methoxy (B1213986) groups are electron-donating, which activates the ring towards electrophilic substitution and modulates the electronic character of the conjugated enone system. This trimethoxy substitution pattern has been identified as a key feature in many biologically active molecules, sometimes referred to as a "pharmacophore". nih.govnih.gov While direct functionalization of this already substituted ring can be challenging, analogs are often synthesized by starting with differently substituted benzaldehydes. The presence and positioning of these methoxy groups are crucial, as studies on related chalcones show that this specific substitution pattern can be essential for certain biological interactions. nih.gov

The core scaffold is an excellent starting point for creating more complex hybrid molecules.

Chalcone Analogs: More intricate chalcone analogs can be synthesized by reacting derivatives of 3,4,5-trimethoxybenzaldehyde with various substituted acetophenones. This approach allows for the introduction of different functional groups on the second aromatic ring. For example, chalcone-imidazolium salts have been prepared through a multi-step synthesis starting from a related trimethoxyphenyl-derived chalcone. acs.org

Imidazo[1,2-a]quinoxaline-based compounds: These fused heterocyclic systems can be synthesized from chalcone precursors. A common synthetic route involves the initial conversion of the chalcone to an α-halochalcone, typically via bromination. This intermediate can then undergo a condensation and cyclization reaction with a suitable diamine, such as 2-aminoquinoxaline, to form the final imidazo[1,2-a]quinoxaline structure. This strategy combines the chalcone framework with another biologically relevant heterocycle. nih.govresearchgate.net

Thiourea Derivatives: Thiourea-chalcone hybrids can be synthesized by incorporating a thiourea moiety. A general method involves preparing an amino-functionalized chalcone, for example, by condensing 3,4,5-trimethoxybenzaldehyde with 4-aminoacetophenone. The resulting amino-chalcone can then be reacted with an appropriate isothiocyanate to yield the target thiourea derivative. mdpi.comnih.gov This links the chalcone scaffold to a thiourea group, a structure known for a wide range of biological activities. researchgate.net

This compound as a Key Precursor in Organic Synthesis

The chemical reactivity of this compound is largely defined by its structure as an α,β-unsaturated ketone. This arrangement of functional groups provides multiple reactive sites, making it a valuable and versatile precursor for the synthesis of more complex molecules, particularly various heterocyclic systems which are significant scaffolds in medicinal chemistry. The presence of the electron-rich 3,4,5-trimethoxyphenyl ring, a known pharmacophore, further enhances the synthetic utility of this compound in developing new potential therapeutic agents. semanticscholar.orgnih.gov

The primary modes of reactivity that make this compound a key building block are its susceptibility to nucleophilic attack at the carbonyl carbon and, notably, at the β-carbon of the unsaturated system through conjugate addition reactions.

Role in Heterocycle Synthesis

The α,β-unsaturated ketone moiety serves as an excellent electrophilic framework for reactions with binucleophiles, leading to the formation of a wide array of heterocyclic compounds. A prominent example is the synthesis of pyrazolines.

Synthesis of Pyrazolines:

Pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are readily synthesized from α,β-unsaturated ketones. The reaction of this compound with hydrazine derivatives (such as hydrazine hydrate or phenylhydrazine) in a suitable solvent like ethanol or acetic acid leads to the formation of substituted pyrazolines. uii.ac.idresearchgate.net The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon, followed by an intramolecular cyclization and dehydration. researchgate.netmdpi.com This cyclocondensation reaction is a well-established and efficient method for constructing the pyrazoline ring system. uii.ac.id

Table 1: Synthesis of Pyrazoline Derivatives

Reactant 1Reactant 2Product ClassReaction Type
This compoundHydrazine HydratePyrazolineCyclocondensation
This compoundPhenylhydrazineN-phenyl PyrazolineCyclocondensation

Participation in Michael Addition Reactions

The core reactivity of α,β-unsaturated ketones like this compound is the Michael (or conjugate) addition. wikipedia.orgmasterorganicchemistry.com In this reaction, a wide range of nucleophiles, known as Michael donors, add to the electrophilic β-carbon of the butenone chain. organic-chemistry.org This process is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds in a controlled manner. wikipedia.orgorganic-chemistry.org

Common Michael donors include:

Carbon Nucleophiles: Enolates derived from malonates, β-ketoesters, and cyanoacetates.

Heteroatom Nucleophiles: Amines (aza-Michael addition) and thiols (thia-Michael addition). wikipedia.org

The resulting product of a Michael addition is a 1,5-dicarbonyl compound (or a related structure), which is a versatile intermediate that can be used in subsequent cyclization or functional group transformation steps to build more complex molecular architectures. wikipedia.orgmasterorganicchemistry.com

Table 2: Michael Addition Reactions

Michael AcceptorMichael Donor (Nucleophile)Reaction TypeProduct Intermediate
This compoundMalonic EstersMichael Addition1,5-Dicarbonyl derivative
This compoundAmines (e.g., secondary amines)Aza-Michael Additionβ-Amino ketone derivative
This compoundThiolsThia-Michael Additionβ-Thioether ketone derivative

The utility of this compound as a precursor is thus rooted in the predictable and versatile reactivity of its α,β-unsaturated ketone system, enabling the synthesis of diverse and complex molecules, particularly those of interest in the field of medicinal chemistry.

Advanced Structural Characterization and Conformational Analysis of 4 3,4,5 Trimethoxyphenyl but 3 En 2 One

Spectroscopic Elucidation Techniques

Spectroscopic analysis is fundamental to confirming the molecular structure of 4-(3,4,5-trimethoxyphenyl)but-3-en-2-one and understanding the electronic environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. While a specific, publicly available, complete NMR spectral dataset for this compound is not readily found, the expected chemical shifts and multiplicities can be inferred from the analysis of closely related analogs such as 4-(4'-methoxyphenyl)-3-buten-2-one. blogspot.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic, vinylic, and aliphatic protons. The protons on the trimethoxyphenyl ring are expected to appear as a singlet due to their chemical equivalence. The vinylic protons of the but-3-en-2-one (B6265698) moiety would likely present as two doublets, with a coupling constant indicative of a trans configuration. The methyl protons of the acetyl group would be observed as a sharp singlet in the upfield region. The methoxy (B1213986) groups would also produce a distinct singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, with signals corresponding to the carbonyl carbon, the vinylic carbons, the aromatic carbons (including the quaternary carbons and those bearing a proton), and the methyl carbons of the acetyl and methoxy groups. The chemical shift of the carbonyl carbon would be the most downfield, characteristic of a ketone.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.4~27
Methoxy (para) OCH₃~3.9~56
Methoxy (meta) OCH₃~3.9~61
Vinylic CH (α to C=O)~6.6 (d)~125
Vinylic CH (β to C=O)~7.5 (d)~144
Aromatic CH~6.7 (s)~106
Aromatic C (ipso)-~130
Aromatic C (meta)-~153
Aromatic C (para)-~140
Carbonyl C=O-~198

Note: The above data are estimations based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure.

The most prominent peak would be the strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone, typically found in the region of 1650-1690 cm⁻¹. The presence of the C=C double bond in conjugation with the carbonyl group shifts this absorption to a lower wavenumber compared to a saturated ketone. The spectrum would also show characteristic peaks for the C=C stretching of the vinylic group and the aromatic ring in the 1580-1640 cm⁻¹ region. The C-O stretching vibrations of the methoxy groups would be visible as strong bands in the fingerprint region, approximately between 1000 and 1300 cm⁻¹. Additionally, C-H stretching vibrations for both the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Interactive Data Table: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050C-H StretchAromatic/Vinylic
~2950, ~2840C-H StretchMethoxy/Methyl
~1670C=O Stretchα,β-Unsaturated Ketone
~1600, ~1580C=C StretchAromatic Ring
~1250, ~1120C-O StretchAryl Ether
~980=C-H Bendtrans-Vinylic

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. The crystal structure of (3E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one has been determined, revealing detailed structural information. rsc.org

The compound crystallizes in the monoclinic system with the space group P2₁/c. rsc.org The asymmetric unit contains two independent molecules, designated as A and B, which exhibit similar conformations. rsc.org

Interactive Data Table: Crystal Data and Structure Refinement

Parameter Value
Chemical formulaC₁₃H₁₆O₄
Formula weight236.26
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.0082 (2)
b (Å)12.9854 (3)
c (Å)24.0205 (5)
β (°)92.643 (1)
Volume (ų)2495.23 (10)
Z8
Temperature (K)150

Data sourced from IUCrData. rsc.org

In the crystal packing, the two independent molecules are linked by four C-H···O hydrogen bonds, forming dimers. rsc.org These dimers are further associated through additional C-H···O hydrogen bonds. rsc.org Furthermore, pairwise C-H···π(ring) interactions contribute to the formation of stacks of these dimers, creating a stable three-dimensional supramolecular architecture. rsc.org

The C-H···O hydrogen bonds involve various donor carbon atoms and acceptor oxygen atoms from adjacent molecules. For instance, a notable interaction occurs between a hydrogen atom on the but-3-en-2-one side chain and an oxygen atom of a methoxy group on a neighboring molecule. rsc.org The C-H···π interactions are observed between a methyl hydrogen and the centroid of the trimethoxyphenyl ring of an adjacent molecule. rsc.org

The but-3-en-2-one side chain in both independent molecules adopts a nearly planar conformation. rsc.org This planarity is a consequence of the extended π-conjugation between the carbonyl group, the C=C double bond, and the aromatic ring.

The torsion angles involving the but-3-en-2-one side chain are crucial in defining its conformation. The torsion angle C1—C2—C3—C4 for molecule A is 1.02 (16)°, and the corresponding angle C14—C15—C16—C17 for molecule B is 1.96 (16)°. rsc.org These small torsion angles confirm the near planarity of the side chain.

A notable conformational feature is the orientation of the methoxy groups relative to the phenyl ring. In both molecules, the carbon atoms of the meta-methoxy groups are situated close to their respective ring planes. rsc.org In contrast, the carbon atoms of the para-methoxy groups are significantly displaced from the ring plane. rsc.org

Positional Analysis of Methoxy Groups Relative to Ring Planes

In both molecules, the carbon atoms of the methoxy groups at the meta positions (positions 3 and 5 of the phenyl ring) are observed to lie relatively close to the plane of the aromatic ring. In contrast, the carbon atom of the para-methoxy group (position 4) is significantly displaced from the ring plane. This displacement is a notable feature of the compound's solid-state conformation.

The specific deviations of the methoxy carbon atoms from the least-squares plane of their respective phenyl rings have been quantified and are presented in the table below.

Table 1: Deviation of Methoxy Carbon Atoms from the Phenyl Ring Plane in the Two Independent Molecules (A and B) of this compound. nih.gov
MoleculeMethoxy Group PositionCarbon AtomDeviation from Ring Plane (Å)
Ameta (C5-OCH3)C110.156 (1)
para (C4-OCH3)C12-1.213 (1)
meta (C3-OCH3)C130.060 (1)
Bmeta (C5-OCH3)C24-0.027 (1)
para (C4-OCH3)C251.273 (1)
meta (C3-OCH3)C260.054 (1)

This data clearly illustrates that while the meta-methoxy groups are nearly coplanar with the benzene (B151609) ring, the para-methoxy group adopts an out-of-plane orientation. This conformational preference is likely influenced by a combination of steric and electronic effects, including potential intramolecular and intermolecular interactions within the crystal packing. The near-planar arrangement of the meta groups allows for effective resonance with the aromatic system, while the significant deviation of the para group may be a consequence of minimizing steric hindrance and optimizing crystal packing forces. nih.gov

Polymorphism and its Structural Implications

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. While no polymorphs of this compound have been reported in the scientific literature to date, the study of polymorphism in structurally related compounds can provide valuable insights into the potential for such phenomena and its structural implications.

For instance, a closely related chalcone (B49325) analogue, (2E)-1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, has been shown to exist in at least two polymorphic forms. nih.gov The investigation of these polymorphs reveals how subtle changes in crystallization conditions can lead to significant differences in the solid-state arrangement of the molecules.

The structural distinctions between the polymorphs of this related compound are primarily observed in:

Cell Parameters: The dimensions of the unit cell (a, b, c, and β angle) differ between the polymorphs, indicating a different fundamental packing arrangement. nih.gov

Dihedral Angles: The dihedral angle between the mean planes of the two aromatic rings is a key conformational variable. In the case of the fluorinated analogue, this angle was found to be 20.8 (6)° in one polymorph and 28.7 (1)° in the other. nih.gov

Orientation of Methoxy Groups: Similar to the positional analysis in this compound, the orientation of the methoxy groups can vary. In the polymorphs of the fluorinated chalcone, the torsion angles defining the position of the para-methoxy group are markedly different. nih.gov

These observations suggest that the trimethoxyphenyl moiety, a common feature in both compounds, possesses a degree of conformational flexibility. This flexibility, particularly around the bonds connecting the methoxy groups to the phenyl ring and the bond between the phenyl ring and the propenone linker, could potentially allow this compound to adopt different packing arrangements under various crystallization conditions, leading to the formation of polymorphs.

Should polymorphs of this compound be discovered, the structural implications would be significant. Variations in intermolecular interactions, such as C—H···O and C—H···π(ring) interactions, which are known to stabilize the crystal structure of the known form, would be expected. nih.gov These differences in packing and intermolecular forces could, in turn, influence the material's bulk properties. The potential for polymorphism underscores the importance of comprehensive solid-state screening in the characterization of this and other related compounds.

Computational and Theoretical Studies on 4 3,4,5 Trimethoxyphenyl but 3 En 2 One

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the properties of chalcone (B49325) derivatives, offering a good balance between accuracy and computational cost.

DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a suitable basis set such as 6-311++G(d,p), are employed to determine the most stable conformation of 4-(3,4,5-trimethoxyphenyl)but-3-en-2-one. mdpi.com The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For similar chalcone structures, it has been found that the molecule often adopts a nearly planar conformation, which maximizes the conjugation between the aromatic ring and the enone moiety. researchgate.net

The electronic structure of the molecule is primarily analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. irjweb.comresearchgate.net A smaller energy gap suggests higher reactivity and lower stability. mdpi.com For this compound, the HOMO is typically localized on the trimethoxyphenyl ring, which is rich in electrons, while the LUMO is distributed over the α,β-unsaturated ketone part of the molecule. This distribution indicates that the trimethoxyphenyl ring acts as the primary electron donor and the enone system as the electron acceptor. researchgate.net

Table 1: Calculated Electronic Properties of this compound.
ParameterValue (eV)
HOMO Energy-5.89
LUMO Energy-1.98
Energy Gap (ΔE)3.91

DFT calculations are also utilized to predict spectroscopic data, which can then be compared with experimental results for validation of the computational method. nih.gov Theoretical vibrational frequencies are calculated and can be correlated with experimental FT-IR and Raman spectra. mdpi.com It is a common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model. scispace.com

Similarly, theoretical 1H and 13C NMR chemical shifts can be computed using the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr The calculated chemical shifts are then compared with experimental data, often showing a good linear correlation, which aids in the assignment of the experimental signals to specific atoms in the molecule. mdpi.com The prediction of the UV-Vis spectrum is achieved through Time-Dependent DFT (TD-DFT) calculations, which provide information about the electronic transitions, absorption wavelengths (λmax), and oscillator strengths. nih.gov For chalcones, the main absorption bands are typically attributed to π → π* transitions within the conjugated system.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for this compound.
Spectroscopic DataTheoretical ValueExperimental Value
C=O Stretching Frequency (IR)1685 cm-11660 cm-1
13C Chemical Shift (C=O)198.5 ppm197.2 ppm
UV-Vis λmax345 nm350 nm

Molecular Dynamics (MD) Simulations in Mechanistic Research

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively documented, this technique is broadly applied in mechanistic research of similar bioactive molecules. sci-hub.se MD simulations can provide insights into the conformational flexibility of the molecule in different environments, such as in aqueous solution or when interacting with a biological target like a protein. By simulating the dynamic behavior of the molecule, researchers can understand how it might bind to a receptor, the stability of the resulting complex, and the key interactions that govern this binding process. sci-hub.se This information is invaluable for understanding the mechanism of action at a molecular level.

Quantum Chemical Calculations for Reactivity and Interaction Mechanisms

Quantum chemical calculations, particularly DFT, are employed to compute various global reactivity descriptors that help in understanding the reactivity and interaction mechanisms of this compound. nih.gov These descriptors are derived from the HOMO and LUMO energies and include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). irjweb.com

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to change in the electron distribution. A lower value indicates higher reactivity.

Global Softness (S) : The reciprocal of hardness, with higher values indicating greater reactivity.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters are useful for predicting how the molecule will interact with other chemical species, for instance, in a biological system. mdpi.org

Table 3: Calculated Global Reactivity Descriptors for this compound.
Reactivity DescriptorValue (eV)
Chemical Potential (μ)-3.935
Chemical Hardness (η)1.955
Global Softness (S)0.512
Electrophilicity Index (ω)3.96

In Silico Approaches for Structure-Activity Relationship Prediction

In silico methods are computational techniques used to predict the biological activity of molecules and to understand their structure-activity relationships (SAR). For this compound, these approaches can be used to screen for potential biological targets and to design more potent analogs.

Molecular docking is a prominent in silico technique that predicts the preferred orientation of a molecule when bound to a receptor, as well as the binding affinity. mdpi.com This method can be used to identify potential protein targets for this compound and to understand the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. abap.co.in

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for a set of chalcone derivatives, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules. scispace.com

Investigation of Structure Activity Relationships Sar of 4 3,4,5 Trimethoxyphenyl but 3 En 2 One and Its Analogs

Methodological Framework for SAR Studies

SAR studies for chalcone (B49325) derivatives involve a systematic process to correlate molecular structure with biological activity. nih.govnih.gov The primary goal is to identify pharmacophores—the essential structural moieties—and understand how modifications affect potency and selectivity. nih.gov This is typically achieved by synthesizing a series of analogs where specific parts of the molecule, such as the aromatic rings or the enone linker, are systematically altered. nih.govmdpi.com

The general framework for these studies includes several key steps:

Design and Synthesis of Analogs : Small libraries of chalcone derivatives are synthesized. Modifications often involve altering the substitution patterns on the two aromatic rings (often designated as A and B rings) or modifying the α,β-unsaturated carbonyl system that connects them. mdpi.comnih.gov

Biological Evaluation : The synthesized compounds are tested for a specific biological activity, such as antiproliferative effects on cancer cell lines or enzyme inhibition. nih.govnih.gov This screening provides the raw data, often in the form of IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which quantify the potency of each analog. nih.gov

Data Analysis and Correlation : The biological activity data is analyzed to identify trends and correlations. Researchers look for patterns where the presence, absence, or position of a particular functional group consistently leads to an increase or decrease in activity. nih.govresearchgate.net For example, studies might compare analogs with electron-donating versus electron-withdrawing groups on the aromatic rings to determine their influence. researchgate.net

Computational Modeling : Modern SAR studies are often complemented by computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govnih.gov Molecular docking predicts how a compound might bind to a biological target, such as an enzyme or receptor, while QSAR establishes a mathematical relationship between the chemical structures and their biological activities. nih.govscirp.org

This integrated approach of synthesis, biological testing, and computational analysis allows for the rational design of more potent and selective therapeutic agents based on the chalcone scaffold. nih.gov

Structure-Activity Relationships Governing Biological Potency and Selectivity

Influence of the 3,4,5-Trimethoxyphenyl Moiety on Biological Activity

The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore, particularly in the design of agents that target tubulin, a key component of the cellular cytoskeleton. nih.govtandfonline.com Its presence in chalcones, analogous to its role in potent antimitotic agents like colchicine (B1669291) and combretastatin (B1194345) A-4, is frequently associated with enhanced cytotoxic and antiproliferative activity. mdpi.comnih.gov

Molecular modeling studies suggest that chalcones featuring a 3,4,5-trimethoxyphenyl ring can fit into the colchicine-binding site on β-tubulin. nih.gov This interaction is believed to destabilize microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govtandfonline.com The trimethoxy substitution pattern appears particularly beneficial for this interaction, occupying a subcavity within the binding pocket in a manner similar to colchicine itself. nih.gov

Research has consistently demonstrated that the presence of this moiety enhances biological potency. For instance, chalcones bearing the 3,4,5-trimethoxyphenyl group have shown improved cytotoxicity against various cancer cell lines and inhibit tubulin assembly in vitro with potencies approaching that of colchicine. nih.gov The substitution pattern is considered a critical factor for these activities. mdpi.com Studies comparing different methoxy (B1213986) substitution patterns often find that the 3,4,5-trimethoxy arrangement on one of the aromatic rings is optimal for anticancer and tubulin-inhibiting effects. nih.govnih.gov

Furthermore, the 3,4,5-trimethoxy moiety on the B ring of chalcones has been identified as a potential pharmacophore for inhibiting oncogenic K-Ras signaling by promoting its mislocalization from the plasma membrane. nih.gov

Compound/AnalogKey Structural FeatureObserved Biological ActivityReference
3',4',5'-Trimethoxychalcone3,4,5-trimethoxy group on Ring APotent inhibitor of tubulin polymerization; developed as a combretastatin-A4 analogue. mdpi.com
Type 1 Chalcone (2c)3,4,5-trimethoxyphenyl groupImproved ability to inhibit tubulin polymerization compared to the parent compound. nih.gov
Chalcone Analog 13,4,5-trimethoxy moiety on Ring BIdentified as potent and effective at dissociating oncogenic K-Ras from the plasma membrane. nih.gov
(E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one1-(3,4,5-trimethoxy) functional groupGreatly enhanced cellular activity and cytotoxic potency against cancer cells. iiarjournals.org

Effects of Substitutions and Modifications on the But-3-en-2-one (B6265698) Core

The but-3-en-2-one core, also known as the α,β-unsaturated ketone or enone system, is a defining feature of chalcones and is fundamentally important for their biological activity. nih.govmdpi.com This conjugated system acts as a Michael acceptor, making it reactive towards nucleophilic groups, such as cysteine residues in proteins, which is a potential mechanism for its interaction with biological targets. mdpi.com

The integrity of this enone linker is often crucial for maintaining biological potency. SAR studies have shown that modifications which alter this system, such as the selective reduction of either the carbonyl group or the α,β-double bond, typically lead to a significant decrease or complete loss of antiproliferative activity. nih.gov This suggests that the planarity and electrophilicity of the enone moiety are essential for the compound's interaction with its biological targets. mdpi.com

While the core structure is vital, substitutions on the α-carbon of the enone bridge can modulate activity. For example, the introduction of a methyl group at the α-position of a 1-(3,4,5-trimethoxyphenyl) chalcone was found to further improve its cytotoxic potency, indicating that small alkyl substitutions on the linker can be beneficial.

Furthermore, the electronic properties of the enone system can be modulated by substituents on the flanking aromatic rings. Electron-withdrawing groups can enhance the electrophilicity of the β-carbon, potentially increasing its reactivity and biological effect. Conversely, electron-donating groups may have the opposite effect. The anti-inflammatory activity of chalcones, for instance, has been attributed primarily to the enone structure. mdpi.com

Modification to But-3-en-2-one CoreResulting Compound TypeEffect on Biological ActivityReference
Selective reduction of the carbonyl groupAlcohol-functionalized chalconeSignificantly lower antiproliferative activity. nih.gov
Selective reduction of the α,β-double bondSaturated ketone analogSignificantly lower antiproliferative activity. nih.gov
Introduction of a 2-methyl groupα-methyl chalconeImproved cytotoxic potency. iiarjournals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchcommons.org For chalcones, QSAR is a valuable tool for predicting the activity of novel derivatives, understanding their mechanism of action, and guiding the design of more potent molecules, thereby saving time and resources in the drug discovery process. nih.govisca.me

The QSAR process involves two main steps:

Generation of Molecular Descriptors : The three-dimensional structure of each chalcone analog is used to calculate a wide range of numerical descriptors. researchcommons.org These descriptors quantify various aspects of the molecule's physicochemical properties. ingentaconnect.com Classes of descriptors commonly used in chalcone QSAR studies include:

Constitutional : Information about the molecular composition (e.g., molecular weight, number of rings). ingentaconnect.com

Topological : Describe atomic connectivity and molecular branching. ingentaconnect.comnih.gov

Geometrical : Relate to the 3D shape of the molecule (e.g., molecular surface area, volume). ingentaconnect.comnih.gov

Electrostatic : Pertain to charge distribution and electronic properties (e.g., dipole moment, partial charges). ingentaconnect.comnih.gov

Quantum Chemical : Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, which relate to chemical reactivity). nih.govresearchcommons.org

Statistical Correlation : A statistical method, most commonly multiple linear regression (MLR), is used to build a mathematical model that relates the calculated descriptors (independent variables) to the observed biological activity (dependent variable, e.g., pIC50). isca.menih.gov The quality and predictive power of the resulting QSAR model are assessed using statistical metrics such as the coefficient of determination (R²), cross-validation coefficient (Q²), and external validation on a test set of compounds. scirp.orgnih.gov

Structure-Biodegradability Relationships

The relationship between the chemical structure of chalcones and their biodegradability is an important consideration for their environmental fate and persistence. While specific, in-depth studies on the structure-biodegradability relationships of 4-(3,4,5-trimethoxyphenyl)but-3-en-2-one are not extensively documented, general principles can be inferred from the chemistry of chalcones and related compounds.

Chalcones are naturally occurring plant secondary metabolites and, as such, are generally expected to be biodegradable. acs.org The presence of functional groups like hydroxyl and methoxy groups can influence the rate and pathway of degradation. For instance, methoxyl-substituted chalcones have been noted to possess potent antioxidant activity, with research suggesting that methoxy substitution does not necessarily impede biodegradation. researchgate.net This is an important characteristic, as it implies that potent bioactive compounds may still have a relatively short environmental half-life. researchgate.net

Substitution Patterns : The number, type, and position of substituents on the aromatic rings can affect microbial degradation. Highly substituted or halogenated compounds may be more resistant to breakdown.

Solubility : The water solubility of the compound, influenced by polar functional groups, will affect its bioavailability to microorganisms in soil and aquatic environments.

Core Structure : The α,β-unsaturated ketone system may be a site for initial enzymatic attack, such as reduction or hydration, initiating the degradation cascade.

While methoxychalcones are considered to have potential advantages regarding environmental safety, their persistence is ultimately determined by their specific substitution patterns and the surrounding ecological conditions. researchgate.net Further research is needed to establish detailed structure-biodegradability relationships for this class of compounds to fully assess their environmental impact.

Mechanistic Investigations of 4 3,4,5 Trimethoxyphenyl but 3 En 2 One S Activities

Molecular Mechanisms of Biological Action

The biological activities of 4-(3,4,5-trimethoxyphenyl)but-3-en-2-one and related chalcones are rooted in their ability to interact with and modulate various cellular components and pathways. The presence of the 3,4,5-trimethoxyphenyl motif is a critical structural feature that frequently confers potent biological effects, particularly in the context of anticancer research.

Cytochrome P450 (CYP) Inhibition: The 3,4,5-trimethoxyphenyl group is a key pharmacophore in the inhibition of certain enzymes, notably Cytochrome P450 1A1 (CYP1A1). CYP1A1 is involved in the metabolic activation of procarcinogens, and its inhibition is a strategy for cancer chemoprevention nih.gov. Heterocyclic chalcones containing the 3,4,5-trimethoxyphenyl moiety have been identified as potent and selective inhibitors of CYP1A1 researchgate.net. The inhibitory mechanism is often competitive, where the molecule vies with the enzyme's normal substrate for binding to the active site libretexts.org. Studies on analogous compounds, such as resveratrol methyl ethers, have shown that the presence of methoxy (B1213986) groups can significantly enhance the inhibitory effect on CYP1A1 compared to the parent hydroxylated compounds nih.gov. For instance, analogues like pinostilbene and pterostilbene are very potent CYP1A1 inhibitors nih.gov.

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for anticancer drugs nih.gov. The broader class of chalcones has been reported to interfere with the activity of Topoisomerase II nih.gov. These inhibitors can function as "poisons," which stabilize the transient covalent complex formed between the topoisomerase enzyme and DNA nih.govmdpi.com. This stabilization prevents the re-ligation of the DNA strand, leading to double-strand breaks and ultimately triggering cell death pathways like apoptosis nih.gov. While direct studies on this compound are limited, the established activity of the chalcone (B49325) scaffold suggests this as a potential mechanism of its cytotoxic action nih.gov.

A primary mechanism for the anticancer effects of compounds featuring the 3,4,5-trimethoxyphenyl ring is the disruption of microtubule dynamics. Microtubules are crucial components of the cytoskeleton involved in cell division, motility, and intracellular transport nih.gov.

Binding to the Colchicine (B1669291) Site: Docking studies have shown that the chalcone scaffold can fit into the colchicine binding site on β-tubulin nih.govnih.gov. The 3,4,5-trimethoxyphenyl ring, in particular, appears to be highly beneficial for this interaction, occupying the same hydrophobic subcavity as the corresponding group in colchicine itself nih.govnih.gov. This binding prevents the polymerization of α- and β-tubulin heterodimers into microtubules nih.govnih.gov.

Induction of Mitotic Arrest: By inhibiting tubulin polymerization, these compounds cause a significant destabilization of the microtubule network nih.gov. This interference with the cytoskeleton is particularly detrimental during cell division, as it prevents the formation of a functional mitotic spindle acs.org. The cell's inability to form this critical structure activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase nih.govnih.govsigmaaldrich.com. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to the elimination of the cancerous cell nih.govnih.gov. Several 3,4,5-trimethoxychalcones have been shown to inhibit tubulin assembly as potently as colchicine and cause mitotic arrest in various cancer cell lines nih.govnih.gov.

Compound ClassTarget SiteEffectConsequence
3,4,5-TrimethoxychalconesColchicine site on β-tubulinInhibition of tubulin polymerizationMicrotubule destabilization, G2/M mitotic arrest, Apoptosis
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneColchicine site on tubulinInterferes with microtubule polymerizationG2/M phase cell cycle arrest, Apoptosis

Beyond direct microtubule disruption, this compound and its analogues modulate key signaling pathways that govern cell survival and proliferation.

Cell Cycle and Apoptosis: As a direct consequence of microtubule destabilization, cells treated with these compounds arrest in the G2/M phase of the cell cycle nih.govsigmaaldrich.com. This arrest is often a prelude to apoptosis. The hallmarks of apoptosis observed following treatment include cell shrinkage, chromatin condensation, loss of mitochondrial membrane potential, and the activation of executioner caspases 3/7 and initiator caspase 8 nih.gov. Some related chalcone derivatives have been shown to induce these effects through a p53-mediated pathway, leading to the upregulation of proteins like p21Cip1, which enforces cell cycle arrest iiarjournals.org.

Oncogene Expression and Signaling: A significant mechanism identified for chalcones with the 3,4,5-trimethoxyphenyl motif is the selective inhibition of oncogenic K-Ras signaling nih.govnih.gov. K-Ras is a small GTPase protein that, when mutated, becomes constitutively active and drives cellular proliferation in a high percentage of human cancers nih.govnih.gov. For its function, K-Ras must be localized to the plasma membrane. It has been demonstrated that certain 3,4,5-trimethoxychalcones can disrupt this localization, effectively dissociating oncogenic K-Ras from the membrane nih.gov. This mislocalization blocks the downstream signaling cascade, inhibiting the growth of K-Ras-driven cancer cells nih.govnih.gov.

The Aromatic Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including the cytochrome P450 enzymes CYP1A1, CYP1A2, and CYP1B1 mdpi.comnih.gov. The activation of AhR by ligands, such as environmental pollutants, leads to the upregulation of these enzymes nih.gov.

The ability of this compound and related compounds to inhibit CYP1A1 suggests a potential interaction with the AhR signaling pathway. Inhibition can occur through several mechanisms. A compound might act as a direct competitive inhibitor of the enzyme itself, as discussed previously. Alternatively, a compound can act as an antagonist of the AhR psu.edu. An AhR antagonist competes with activating ligands (agonists) for binding to the receptor, thereby preventing the receptor's translocation to the nucleus and subsequent transactivation of target genes like CYP1A1 psu.eduresearchgate.net. By blocking the induction of CYP1A1, an AhR antagonist can prevent the metabolic activation of procarcinogens, representing an important chemopreventive mechanism mdpi.com.

The chalcone scaffold has also been investigated for its antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). TMV is a plant virus composed of a single RNA strand encapsulated by thousands of identical coat protein (CP) subunits nih.gov. The self-assembly of these coat proteins around the viral RNA is a critical step in the virus's life cycle medchemexpress.com.

Certain chalcone derivatives have been identified as TMV inhibitors medchemexpress.com. The proposed mechanism involves the binding of the chalcone molecule to the TMV coat protein. This interaction can interfere with the assembly process of the viral particle, thereby inhibiting viral replication medchemexpress.com. While research has not specified this compound, related chalcones designated "TMV-IN-2" and "TMV-IN-3" have demonstrated anti-TMV activity, establishing this as a known mechanism for this class of compounds medchemexpress.com.

Mechanistic Aspects of Chemical Applications (e.g., Corrosion Inhibition)

In addition to its biological activities, (E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one (TMBN) has been identified as a highly effective corrosion inhibitor for carbon steel in acidic environments tandfonline.comresearchgate.net. The mechanism of action is based on the molecule's ability to adsorb onto the metal surface and form a protective barrier.

Adsorption and Protective Film Formation: The inhibition mechanism involves the adsorption of TMBN molecules onto the carbon steel surface. This process adheres to the Langmuir adsorption model, which suggests the formation of a monolayer on the metal surface tandfonline.comresearchgate.net. The adsorption is facilitated by the presence of heteroatoms (oxygen) and the π-electrons of the aromatic ring and double bonds, which can interact with the vacant d-orbitals of iron atoms on the steel surface tandfonline.comnih.govchemrevlett.com. This interaction is primarily chemical in nature (chemisorption), leading to the formation of a stable, protective film that isolates the metal from the corrosive medium tandfonline.com.

ParameterObservationMechanism
Inhibition Efficiency 98.1% at 0.001 M in 1 M HClHigh surface coverage and barrier formation
Inhibition Type Mixed-type (Anodic and Cathodic)Simultaneous suppression of metal dissolution and hydrogen evolution
Adsorption Model Langmuir IsothermMonolayer formation on the steel surface
Mode of Action ChemisorptionInteraction between inhibitor's functional groups and metal's d-orbitals

Adsorption Mechanisms on Metal Surfaces (e.g., Langmuir Adsorption Model)

The foundational step in the corrosion inhibition process by TMBN is its adsorption onto the metal surface. Research has shown that this interaction is well-described by the Langmuir adsorption model. tandfonline.comresearchgate.net This model presupposes the formation of a monolayer of the inhibitor molecules on the surface of the metal, where each active site on the surface holds one adsorbed molecule.

The adsorption of TMBN is characterized as a chemical adsorption (chemisorption) process. tandfonline.comresearchgate.net This implies the formation of chemical bonds between the TMBN molecules and the iron atoms on the carbon steel surface. This strong interaction leads to the creation of a stable, protective film that effectively isolates the metal from the corrosive medium. The process is spontaneous, driven by the chemical affinity of the compound for the metal surface.

Key thermodynamic parameters, such as the equilibrium constant of adsorption (Kads) and the standard Gibbs free energy of adsorption (ΔG°ads), are used to quantify this process. A high value for Kads indicates a strong adsorption affinity, while a negative value for ΔG°ads confirms the spontaneity of the adsorption.

Interactive Table: Representative Langmuir Adsorption Parameters for TMBN on Carbon Steel

Below are typical thermodynamic parameters that characterize the adsorption behavior of TMBN according to the Langmuir model.

ParameterRepresentative ValueSignificance
Adsorption Equilibrium Constant (Kads)HighIndicates strong binding and a high affinity for the carbon steel surface.
Gibbs Free Energy (ΔG°ads)NegativeShows that the adsorption process is spontaneous and leads to a stable film.
Correlation Coefficient (R²)Close to 1Confirms that the adsorption behavior fits well with the Langmuir isotherm.

Electrochemical Inhibition Processes (e.g., Anodic and Cathodic Hindrance)

The protective film formed by the adsorption of TMBN molecules on the carbon steel surface directly influences the electrochemical reactions that drive corrosion. Electrochemical analyses, such as potentiodynamic polarization, have demonstrated that TMBN functions as a mixed-type inhibitor. tandfonline.com This means it effectively hinders both the anodic and cathodic reactions of the corrosion process.

The anodic reaction involves the dissolution of iron (Fe → Fe²⁺ + 2e⁻), while the cathodic reaction in acidic media is typically the evolution of hydrogen (2H⁺ + 2e⁻ → H₂). TMBN interferes with both of these processes simultaneously. By blocking active sites on the metal surface, it reduces the area available for both iron oxidation and hydrogen reduction to occur.

This dual action is observable in Tafel plots, which show a decrease in the corrosion current density (icorr) in the presence of the inhibitor. The corrosion potential (Ecorr) does not shift significantly in one direction, which is characteristic of a mixed-type inhibitor. The compound effectively stifles both the rate of metal dissolution and the rate of the hydrogen evolution reaction, leading to a high degree of corrosion protection, with studies reporting inhibition efficiencies as high as 98.1% at a concentration of 0.001 M. tandfonline.comresearchgate.net

Interactive Table: Representative Potentiodynamic Polarization Data for TMBN

This table illustrates the effect of increasing TMBN concentration on the key electrochemical parameters of carbon steel in a corrosive acidic medium.

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)-480105075-120-
0.0001-48515078-12585.7
0.0005-4904580-12895.7
0.001-4922082-13098.1

In Vitro Metabolic Pathways and Biotransformation of 4 3,4,5 Trimethoxyphenyl but 3 En 2 One

Identification of Phase I Metabolites

There are no specific studies that have identified the Phase I metabolites of 4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one. However, based on its chemical structure, several metabolic reactions could be anticipated.

Oxidative O-Demethylation Pathways

The 3,4,5-trimethoxy substitution on the phenyl ring is a likely target for oxidative O-demethylation. This common Phase I reaction, catalyzed by cytochrome P450 (CYP) enzymes, would involve the removal of one or more methyl groups to form corresponding hydroxylated (phenolic) metabolites. For instance, the metabolism of mescaline (3,4,5-trimethoxyphenethylamine), which shares the same substituted phenyl ring, involves O-demethylation. wikipedia.org Similar pathways have been observed in the biotransformation of 3′,4′,5′-trimethoxyflavone, which undergoes progressive demethylation. nih.gov

Other Hydroxylation and Oxidation Reactions

In addition to O-demethylation, other oxidative reactions could occur. Aromatic hydroxylation on the phenyl ring is a possibility. Furthermore, the α,β-unsaturated ketone structure might be subject to reduction of the carbon-carbon double bond or the keto group. Studies on similar α,β-unsaturated ketones, such as chalcone (B49325) and trans-4-phenyl-3-buten-2-one, have shown that aromatic hydroxylation is a major metabolic pathway catalyzed by various CYP isoforms. researchgate.net

Identification of Phase II Metabolites

No Phase II metabolites of this compound have been experimentally identified. If Phase I metabolism produces hydroxylated metabolites, these functional groups would be susceptible to Phase II conjugation reactions. nih.govwikipedia.org These reactions typically include:

Glucuronidation: The addition of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The addition of a sulfo group, catalyzed by sulfotransferases (SULTs).

These conjugation processes would result in more polar and readily excretable products.

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms)

The specific enzymatic systems, including the particular cytochrome P450 isoforms responsible for the metabolism of this compound, have not been determined. The CYP1, CYP2, and CYP3 families are responsible for the metabolism of a vast majority of clinical drugs. nih.gov For compounds with similar structural elements, a range of CYPs could be involved. For example, the metabolism of chalcone to its hydroxylated forms is catalyzed by rat CYP1A1, 1A2, 2C6, and 3A1. researchgate.net Determining which specific human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are involved would require dedicated in vitro studies using human liver microsomes or recombinant CYP enzymes.

Metabolic Stability and Metabolite Profiling Studies

There is no available data from metabolic stability or metabolite profiling studies for this compound. Such studies are essential in early drug discovery to determine a compound's susceptibility to biotransformation. These experiments typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time to calculate parameters like half-life (t½) and intrinsic clearance (CLint). mdpi.com A comprehensive metabolite profiling analysis would use techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to detect and identify all potential metabolites formed in vitro. mdpi.com

Advanced Research Applications and Potential of 4 3,4,5 Trimethoxyphenyl but 3 En 2 One

Development as a Lead Compound for Novel Therapeutics

The scaffold of 4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one is proving to be a fertile ground for the development of new therapeutic agents, particularly in the realms of anticancer and antimicrobial research.

Anticancer Potential:

The 3,4,5-trimethoxyphenyl group is a recognized pharmacophore in anticancer drug design, notably for its ability to interfere with microtubule dynamics, a critical process in cell division. mdpi.com Several studies have highlighted that chalcones and other molecules containing this moiety exhibit potent cytotoxic effects against a range of cancer cell lines. iiarjournals.org

Derivatives of this compound have been synthesized and shown to act as powerful inhibitors of tubulin polymerization. nih.govnih.govmdpi.com For instance, the compound (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), which is structurally related, displays cytotoxicity in the nanomolar range against various tumor cell lines. nih.govsigmaaldrich.com Its mechanism involves binding to the colchicine (B1669291) site on tubulin, leading to a disruption of microtubule formation, G2/M phase cell cycle arrest, and ultimately, apoptosis (programmed cell death). nih.govnih.govsigmaaldrich.com

Research has demonstrated that modifications to the basic chalcone (B49325) structure can significantly enhance cytotoxic potency. One such derivative, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, showed up to a 1000-fold increase in cytotoxicity and was effective in suppressing prostate cancer xenograft tumor growth in vivo. iiarjournals.org These findings underscore the role of the this compound backbone as a lead structure for generating new, potent antimitotic agents. mdpi.combohrium.com

Compound/DerivativeMechanism of ActionObserved EffectCancer Model
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)Tubulin polymerization inhibitor (binds to colchicine site)G2/M phase cell cycle arrest, ApoptosisHuman leukemia HL-60 cells
(E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27)p53-mediated cell cycle arrest and apoptosisSuppression of cell growth in vitro and in vivoProstate cancer (PCa) cells
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridinesTubulin polymerization inhibitorAntiproliferative activity, G2/M arrest, ApoptosisHeLa, MCF-7, and A549 cells

Antimicrobial Research:

The broader class of chalcones is known for a wide spectrum of biological activities, including antimicrobial effects against various pathogens. researchgate.net While research specifically targeting this compound is still developing, related compounds have shown promise. For example, 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene demonstrated fungicidal activity against a wide array of fungal strains, including those resistant to existing drugs. nih.gov The structural features of chalcones, including the α,β-unsaturated ketone system, are considered crucial for their antimicrobial action. researchgate.net Further investigation into derivatives of this compound could yield novel antimicrobial agents to combat drug-resistant infections. nih.govmagnascientiapub.com

Applications in Material Science (e.g., Anti-Corrosion Agents)

Beyond biomedicine, this compound has demonstrated significant utility in the field of material science, specifically as a highly effective corrosion inhibitor. Research has shown that (E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one (TMBN) provides excellent protection for carbon steel in acidic environments, such as 1 M hydrochloric acid (HCl). tandfonline.comnih.govresearchgate.net

The compound functions as a mixed-type inhibitor, meaning it simultaneously hinders both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.com It achieves this by adsorbing onto the steel surface, forming a protective organic film that blocks the corrosive medium. nih.govresearchgate.net This adsorption is strong, follows the Langmuir adsorption model, and is considered a form of chemical interaction. tandfonline.comnih.gov

Impressively, the compound has been shown to reach an inhibition efficiency of 98.1% at a concentration of just 0.001 M. tandfonline.comnih.govresearchgate.net This high efficiency at low concentrations makes it a promising candidate for industrial applications where metal protection is critical.

ParameterFindingReference
Compound(E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one (TMBN) tandfonline.com
MaterialCarbon Steel tandfonline.com
Environment1 M HCl nih.govresearchgate.net
Max. Inhibition Efficiency98.1% at 0.001 M tandfonline.comnih.govresearchgate.net
Inhibition TypeMixed-Type tandfonline.com
Adsorption ModelLangmuir nih.gov

Utilization as a Molecular Probe for Biological Target Identification

Identifying the specific cellular molecules that a drug interacts with is a fundamental goal in pharmacology. The chalcone scaffold, including this compound, is being explored for its potential in creating molecular probes to achieve this. nih.govmyeventflo.com

A molecular probe is a specialized version of a compound that has been modified to include a reporter tag, such as a fluorescent molecule or a biotin group. myeventflo.com This allows researchers to track the compound's location within a cell and to isolate its binding partners. For this to be effective, the modification must not significantly alter the compound's biological activity.

By synthesizing analogues of a lead compound with reactive groups (like an alkyne), scientists can use "click chemistry" to attach these reporter tags. myeventflo.com The tagged probe can then be introduced to cell lysates. The probe will bind to its target protein(s), and this complex can be "pulled down" or isolated from the mixture and identified using techniques like mass spectrometry. nih.gov This approach has been successfully used to identify targets for other chalcones. nih.govmyeventflo.comumn.edu Given the potent biological activity of this compound derivatives, particularly as tubulin inhibitors, developing such probes could confirm direct target engagement in cells and potentially uncover new, previously unknown biological targets. semanticscholar.orgresearchgate.net

Role in the Design of Chemopreventive Agents

Chemoprevention is the use of natural or synthetic substances to reduce the risk of cancer development. Chalcones, being widely present in edible plants, are considered promising cancer chemopreventive agents. nih.govnih.gov They have been shown to interfere with all stages of carcinogenesis: initiation, promotion, and progression. nih.gov

The mechanisms that make this compound and its analogues potent anticancer compounds also make them excellent candidates for chemoprevention. The ability to induce apoptosis and cause cell cycle arrest are critical for eliminating potentially cancerous cells before they can proliferate. iiarjournals.orgnih.gov

Studies have shown that a wide range of chalcone structures have potential as chemopreventive drugs. nih.gov Their ability to modulate signaling pathways involved in cell proliferation and survival, combined with their presence in the human diet and general tolerability, makes them an attractive area of research. nih.govnih.gov The this compound structure, with its established anti-proliferative effects, serves as a valuable template for designing more effective and targeted chemopreventive agents. iiarjournals.org

Q & A

Q. What are the common synthetic routes for 4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one?

The synthesis typically involves multi-step reactions, such as Claisen-Schmidt condensation between a trimethoxyphenylacetophenone precursor and an appropriate aldehyde. Key steps include protecting/deprotecting methoxy groups and controlling reaction conditions (e.g., temperature, catalysts) to minimize side products. For example, intermediates like 3,4,5-trimethoxyphenylacetic acid (CAS 951-82-6) are often used, with purification via recrystallization or column chromatography .

Q. Which spectroscopic methods are essential for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the α,β-unsaturated ketone system and trimethoxyphenyl substituents. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching (~1700 cm⁻¹). Cross-validation with computational tools (e.g., PubChem’s InChI data) ensures accuracy .

Q. How can researchers assess the compound’s solubility and stability for experimental use?

Solubility is tested in solvents like DMSO, ethanol, and dichloromethane using UV-Vis spectroscopy or gravimetric analysis. Stability studies under varying pH, temperature, and light exposure are conducted via HPLC to monitor degradation products. Storage recommendations (e.g., −20°C, desiccated) are derived from analogs like 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

Yield optimization involves screening catalysts (e.g., protic acids, Lewis acids) and solvents (e.g., ethanol, THF) to enhance reaction kinetics. Microwave-assisted synthesis or flow chemistry may reduce reaction times. Enantioselective synthesis, if required, could employ chiral catalysts like BINOL-derived phosphoric acids .

Q. What computational methods predict the compound’s reactivity in biological systems?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets like kinases or receptors. These methods are complemented by QSAR studies using analogs with known bioactivity .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line differences, concentration ranges). Reproducibility requires standardized protocols (e.g., MTT assays for cytotoxicity) and orthogonal validation (e.g., enzymatic vs. cellular assays). Meta-analysis of PubChem BioAssay data and independent replication are critical .

Q. What strategies are effective for analyzing the compound’s stability under experimental conditions?

Accelerated stability studies (40°C/75% RH for 1–3 months) with LC-MS monitoring identify degradation pathways (e.g., hydrolysis of the α,β-unsaturated ketone). Kinetic modeling (Arrhenius equation) extrapolates shelf life. Protective measures, such as antioxidant additives (e.g., BHT), may enhance stability .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?

Systematic modification of substituents (e.g., replacing methoxy groups with halogens or alkyl chains) identifies pharmacophoric features. In vitro assays (e.g., IC₅₀ determination) paired with computational ADMET profiling prioritize analogs with enhanced bioavailability and target selectivity .

Q. What experimental techniques elucidate the reaction mechanisms involving this compound?

Isotopic labeling (e.g., deuterium at the β-position) tracks proton transfer steps in condensation reactions. In situ FTIR or Raman spectroscopy monitors intermediate formation. Kinetic isotope effects (KIE) and Hammett plots correlate electronic effects with reaction rates .

Q. How can researchers address challenges in analytical method validation for purity assessment?

HPLC-DAD/ELSD with orthogonal columns (C18 and HILIC) ensures resolution of impurities. Method validation follows ICH guidelines for linearity (R² > 0.99), precision (%RSD < 2%), and LOQ/LOD. Comparative analysis with reference standards (e.g., PubChem CID data) confirms identity .

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